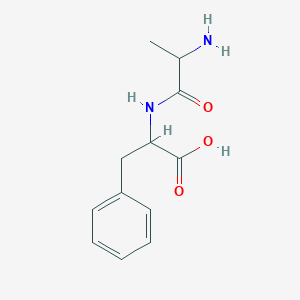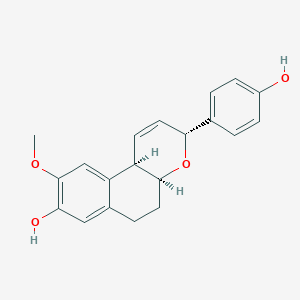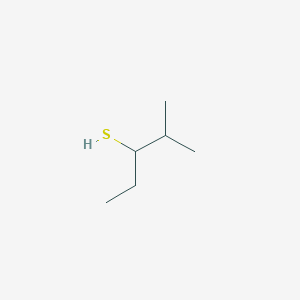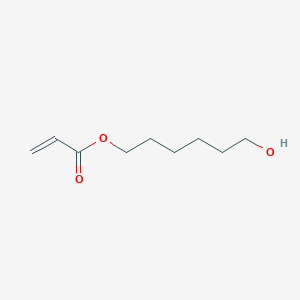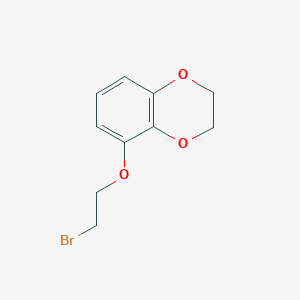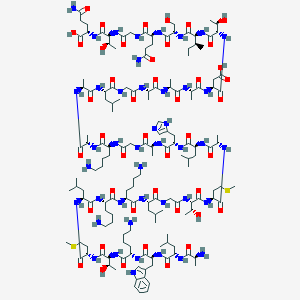![molecular formula C10H13NO2 B158360 2-[(4-methoxyphenyl)methylideneamino]ethanol CAS No. 1952-35-8](/img/structure/B158360.png)
2-[(4-methoxyphenyl)methylideneamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methoxyphenyl)methylideneamino]ethanol is an organic compound with the molecular formula C10H13NO2. It is a Schiff base derived from the condensation of p-methoxybenzaldehyde and ethanolamine. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methylideneamino]ethanol typically involves the condensation reaction between p-methoxybenzaldehyde and ethanolamine. This reaction is usually carried out in a solvent-free environment using a mortar and pestle, which results in high yields of the product . The reaction can be represented as follows:
p-Methoxybenzaldehyde+Ethanolamine→this compound
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-methoxyphenyl)methylideneamino]ethanol can undergo various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: DDQ (dichlorodicyanobenzoquinone)
Reduction: DIBAL (diisobutylaluminum hydride)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
- p-Methoxybenzaldehyde
Reduction: Mono-protected diol
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-[(4-methoxyphenyl)methylideneamino]ethanol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[(4-methoxyphenyl)methylideneamino]ethanol involves its ability to form coordination complexes with metal ions. This property is due to the presence of the Schiff base moiety, which can act as a bidentate ligand, coordinating through the nitrogen and oxygen atoms . The compound can also undergo redox reactions, which contribute to its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2-Methoxybenzylidene)amino)ethanol
- 2-((4-Methoxybenzylidene)amino)phenol
- 2-((3,4-Dimethoxybenzylidene)amino)ethanol
Uniqueness
2-[(4-methoxyphenyl)methylideneamino]ethanol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and coordination properties. The presence of the p-methoxy group enhances its electron-donating ability, making it a more effective ligand in coordination chemistry compared to its analogs .
Eigenschaften
CAS-Nummer |
1952-35-8 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methylideneamino]ethanol |
InChI |
InChI=1S/C10H13NO2/c1-13-10-4-2-9(3-5-10)8-11-6-7-12/h2-5,8,12H,6-7H2,1H3 |
InChI-Schlüssel |
HFMJBAMWHBCZIS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=NCCO |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NCCO |
| 1952-35-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



